5-[[9-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-9-oxononyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
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Overview
Description
GBD-9 is a novel compound that combines the characteristics of both PROteolysis Targeting Chimeras (PROTAC) and molecular glue. It is designed to degrade specific proteins by recruiting the E3 ubiquitin ligase cereblon (CRBN). GBD-9 has shown significant potential in inhibiting cancer cell growth by targeting Bruton Tyrosine Kinase (BTK) and G1 to S phase transition 1 (GSPT1) proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GBD-9 involves the combination of ligands for binding target proteins and recruiting E3 ligase, connected by a linker. The specific synthetic routes and reaction conditions are proprietary and detailed in research publications . The process typically involves multiple steps of organic synthesis, purification, and characterization to ensure the desired activity and purity of the compound.
Industrial Production Methods
Industrial production of GBD-9 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, cost, and scalability. This would involve the use of automated synthesis equipment, large-scale purification techniques, and stringent quality control measures to ensure consistency and efficacy.
Chemical Reactions Analysis
Types of Reactions
GBD-9 undergoes several types of chemical reactions, primarily focusing on its role in protein degradation:
Ubiquitination: GBD-9 facilitates the ubiquitination of target proteins by recruiting E3 ligase cereblon.
Proteasomal Degradation: The ubiquitinated proteins are then recognized and degraded by the proteasome.
Common Reagents and Conditions
Reagents: Ligands specific to BTK and GSPT1, E3 ligase cereblon, and various organic solvents.
Conditions: Controlled temperature and pH conditions to maintain the stability and activity of the compound.
Major Products Formed
The major products formed from the reactions involving GBD-9 are the degraded fragments of the target proteins BTK and GSPT1 .
Scientific Research Applications
GBD-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation mechanisms and develop new therapeutic strategies.
Biology: Helps in understanding the role of BTK and GSPT1 in cellular processes and disease states.
Medicine: Potential therapeutic agent for treating cancers, particularly diffuse large B cell lymphoma (DLBCL) and acute myeloid leukemia (AML).
Industry: Could be used in the development of new drugs and therapeutic approaches targeting specific proteins
Mechanism of Action
GBD-9 exerts its effects through a dual mechanism:
PROTAC Mechanism: GBD-9 acts as a PROTAC molecule to induce the degradation of BTK by recruiting E3 ligase cereblon.
Molecular Glue Mechanism: It also functions as a molecular glue to degrade GSPT1 by facilitating a compact protein-protein interaction between GSPT1 and cereblon
Comparison with Similar Compounds
GBD-9 is unique in its dual mechanism of action, combining the advantages of both PROTAC and molecular glue. Similar compounds include:
L18I: A PROTAC molecule targeting BTK.
CC-90009: A molecular glue targeting GSPT1. GBD-9 has shown superior efficacy compared to these single-mechanism degraders, making it a promising candidate for therapeutic applications
Properties
Molecular Formula |
C44H47N9O6 |
---|---|
Molecular Weight |
797.9 g/mol |
IUPAC Name |
5-[[9-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-9-oxononyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C44H47N9O6/c45-40-38-39(28-15-18-32(19-16-28)59-31-12-6-5-7-13-31)50-53(41(38)48-27-47-40)30-11-10-24-51(26-30)37(55)14-8-3-1-2-4-9-23-46-29-17-20-33-34(25-29)44(58)52(43(33)57)35-21-22-36(54)49-42(35)56/h5-7,12-13,15-20,25,27,30,35,46H,1-4,8-11,14,21-24,26H2,(H2,45,47,48)(H,49,54,56) |
InChI Key |
DCJYQURCBHSFEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCCCCCCNC2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N |
Origin of Product |
United States |
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